2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one
Overview
Description
2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the chromone ring can be reduced to form dihydrochromones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydrochromones.
Substitution: Various substituted chromones depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and inhibiting reactive oxygen species (ROS) production. Additionally, it can interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to induce apoptosis in cancer cells is also of significant interest, with studies suggesting its role in modulating cell cycle regulators and apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxybenzophenone: Similar in structure but lacks the chromone ring.
Bisphenol A: Contains two hydroxyphenyl groups but has a different core structure.
2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol: Shares the hydroxyphenyl group but has a different heterocyclic core
Uniqueness
2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one is unique due to its chromone core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-3-methylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-15(18)13-4-2-3-5-14(13)19-16(10)11-6-8-12(17)9-7-11/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFKDSVRGSOSQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468903 | |
Record name | 2-(4-HYDROXYPHENYL)-3-METHYL-4H-CHROMEN-4-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55456-75-2 | |
Record name | 2-(4-HYDROXYPHENYL)-3-METHYL-4H-CHROMEN-4-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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